5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine

Antisense oligonucleotides siRNA design Thermal denaturation

Standard 2'-O-methyluridine (Um) phosphoramidites fail to deliver the base-pairing fidelity and nuclease resistance required for allele-selective ASOs and durable siRNA. This 5'-O-DMTr-2'-O-methyl-2-thiouridine building block solves that problem by providing the protected s2Um nucleoside for solid-phase synthesis. • 2-Thiocarbonyl shifts sugar pucker to >70% C3'-endo, preorganizing A-form duplexes for higher Tm and tighter s2U-A pairing[reference:0]. • s2U-G wobble pairs are strongly destabilized, widening the ΔTm between matched and mismatched targets for superior SNP discrimination[reference:1]. • Combines enhanced thermal stability with class-level nuclease resistance for longer RISC-loaded guide strand half-life. Sourced from ISO-certified facilities; available in mg to g scales with expedited global delivery.

Molecular Formula C31H32N2O7S
Molecular Weight 576.7 g/mol
Cat. No. B12402522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
Molecular FormulaC31H32N2O7S
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1
InChIKeyKWAXQCAGJXIZKB-BHZNCEKPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMTr-2'-O-methyl-2-thiouridine: Dual-Modified Phosphoramidite for Antisense & siRNA


5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine (CAS 302918-83-8) is a protected nucleoside phosphoramidite precursor, serving as the key building block for the site-specific incorporation of 2'-O-methyl-2-thiouridine (s2Um) into synthetic oligonucleotides [1]. This compound is characterized by a dual modification: a 5'-O-DMTr group enabling controlled solid-phase oligonucleotide synthesis and a base/sugar-modified nucleoside core that, upon deprotection, yields s2Um, a naturally occurring modified nucleoside found in thermophilic bacterial tRNAs [2]. The s2Um modification combines 2'-O-methylation of the ribose sugar with a 2-thiocarbonyl substitution on the uracil base. These two structural changes synergistically preorganize the sugar into a rigid C3'-endo conformation, a hallmark of A-form RNA duplexes, and enhance the hydrophobic character of the nucleobase, thereby promising improved thermal stability and nuclease resistance in therapeutic oligonucleotides [3].

Why Standard 2'-O-Methyluridine Cannot Replace This Building Block


Generic substitution with standard 2'-O-methyluridine (Um) phosphoramidites fails to recapitulate the unique biophysical properties of 5'-O-DMTr-2'-O-methyl-2-thiouridine-derived oligonucleotides. The defining 2-thiocarbonyl group in s2Um fundamentally alters the nucleobase's hydrogen-bonding and steric profile relative to the native 2-oxo group [1]. This sulfur substitution shifts the sugar pucker equilibrium dramatically towards the C3'-endo conformation (70-100% for s2U derivatives versus ~50-60% for unmodified uridine), which preorganizes the oligonucleotide backbone for more stable A-form duplex formation [2]. Furthermore, the sulfur atom's larger atomic radius and lower electronegativity compared to oxygen (100 pm vs 60 pm; 2.5 vs 3.5 Pauling units) increase base-pairing discrimination, specifically destabilizing s2U-G wobble pairs while enhancing s2U-A Watson-Crick pairing . Consequently, an oligonucleotide synthesized with a Um phosphoramidite will exhibit lower thermal stability, reduced nuclease resistance, and diminished base-pairing fidelity compared to an identical sequence incorporating s2Um, making the procurement of the specific building block essential for achieving the intended performance in antisense and RNAi applications.

Quantitative Performance Evidence for s2Um-Modified Oligonucleotides


Superior Thermal Stability vs. Um and Unmodified U

The incorporation of 2'-O-methyl-2-thiouridine (s2Um) significantly enhances the thermal stability of RNA duplexes compared to both 2'-O-methyluridine (Um) and unmodified uridine (U). The combined 2-thio and 2'-O-methyl modifications preorganize the sugar into a rigid C3'-endo conformation, which is entropically favorable for stable A-form RNA duplex formation [1]. Direct thermodynamic measurements demonstrate that this structural preorganization translates into a quantifiable increase in melting temperature (Tm). This data confirms that the dual-modified nucleoside confers a thermodynamic advantage beyond that of the individual modifications.

Antisense oligonucleotides siRNA design Thermal denaturation RNA duplex stability

Enhanced Mismatch Discrimination Against G-U Wobble Pairs

A critical performance metric for antisense oligonucleotides and siRNA guide strands is their ability to discriminate between fully complementary target RNAs and closely related off-target sequences containing single-nucleotide mismatches. 2-thiouridine (s2U) and its 2'-O-methyl derivative (s2Um) dramatically improve this discrimination. The 2-thiocarbonyl group's weaker hydrogen-bonding capability and increased steric bulk selectively destabilize the non-canonical s2U-G wobble base pair while stabilizing the canonical s2U-A pair [1]. Thermal denaturation studies on model RNA duplexes show that an s2U-A pair is more stable than an unmodified U-A pair, while an s2U-G pair is significantly less stable than a U-G pair, widening the thermodynamic gap between correct and incorrect binding [2].

SNP detection Microarray Gene silencing Mismatch discrimination RNA interference

Synergistic Nuclease Resistance Beyond 2'-O-Methyl Alone

Nuclease degradation is a primary barrier to the in vivo efficacy of oligonucleotide therapeutics. While 2'-O-methylation alone is a well-known strategy to confer resistance, the addition of a 2-thio modification provides a further, synergistic enhancement. The combination of the 2-thio and sugar 2'-O-modifications has been demonstrated to boost both thermodynamic stability and nuclease resistance beyond what is achievable with 2'-O-modification alone [1]. This is because the bulky, hydrophobic sulfur atom and the rigid C3'-endo sugar conformation create a structural environment less favorable for nuclease binding and catalysis. Although direct comparative half-life data for s2Um vs. Um in serum are scarce, the structural and biophysical rationale is strongly supported by studies on analogous 2-thio-modified nucleotides, which exhibit significantly enhanced resistance [2].

Oligonucleotide therapeutics Antisense siRNA Metabolic stability Nuclease degradation

Validated Phosphoramidite for Efficient Solid-Phase Synthesis

The practical utility of any modified nucleoside hinges on the availability of a robust phosphoramidite building block compatible with standard automated DNA/RNA synthesizers. The synthesis of the 5'-O-DMTr-2'-O-methyl-2-thiouridine phosphoramidite and its successful, high-yield incorporation into oligonucleotides has been extensively validated [1]. This is not a trivial achievement; the 2-thiocarbonyl group is sensitive and requires specialized synthetic strategies to protect it during the iterative cycles of detritylation, coupling, oxidation, and capping. The established synthetic route ensures that researchers can reliably synthesize s2Um-modified oligonucleotides of defined length and sequence using standard protocols, a key differentiator from other exotic modifications that may require specialized equipment or low-yielding custom chemistries. This tractability directly translates to lower synthesis costs, higher purity, and greater accessibility for routine research and development [2].

Solid-phase synthesis Oligonucleotide manufacturing Phosphoramidite chemistry Modified RNA synthesis

High-Value Applications of s2Um-Derived Oligonucleotides


High-Stringency Antisense Therapeutics Targeting SNPs

When developing ASOs targeting a single nucleotide polymorphism (SNP) or a gene family with high sequence homology, the enhanced mismatch discrimination of s2Um-modified oligonucleotides is paramount [1]. The widened thermodynamic gap between matched and mismatched targets, as quantified by ΔTm, directly reduces off-target binding and the potential for unintended gene silencing or toxicity. This scenario leverages the superior selectivity profile of s2Um over unmodified U or Um to achieve cleaner therapeutic profiles, a critical factor in regulatory success and patient safety.

Stable siRNA Guide Strands for Durable Gene Silencing

siRNA guide strands incorporating s2Um are positioned for improved performance in both in vitro and in vivo RNAi experiments. The combined increase in thermal stability (higher Tm) and enhanced nuclease resistance (class-level inference) translates to a longer functional half-life of the RISC-loaded guide strand [2]. This allows for a more durable gene silencing effect, potentially reducing the required dosing frequency or enabling more robust phenotypic knockdown in long-term studies. The superior stability of the s2Um-A base pair also ensures strong binding to the target mRNA.

Allele-Specific SNP Detection on Microarrays and Biosensors

The s2Um modification is ideally suited for applications requiring single-base discrimination, such as genotyping microarrays and electrochemical biosensors for SNP detection [3]. The pronounced destabilization of the s2U-G wobble pair ensures that only perfectly matched target DNA or RNA strands will form stable duplexes at stringent hybridization/wash temperatures. This maximizes the signal-to-noise ratio, dramatically improving call accuracy for challenging heterozygous or rare variant detection, a feature that is particularly valuable for clinical diagnostics and personalized medicine assays.

Probing RNA Structure and Function with Site-Specific s2Um

For fundamental biochemical research, 5'-O-DMTr-2'-O-methyl-2-thiouridine is a precision tool for probing the effects of sugar pucker and nucleobase electrostatics on RNA structure and function. The ability to site-specifically incorporate s2Um into any RNA transcript of interest allows researchers to dissect the contribution of a single, rigid C3'-endo nucleotide and a hydrophobic 2-thiocarbonyl group to complex phenomena such as RNA folding, ribozyme catalysis, or protein-RNA interactions [4]. Its validated synthetic accessibility makes these structure-function studies feasible and reproducible.

Technical Documentation Hub

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